2-(2-Bromo-5-fluorophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol 2-(2-Bromo-5-fluorophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC20480307
InChI: InChI=1S/C9H4BrF7O/c10-6-2-1-4(11)3-5(6)7(18,8(12,13)14)9(15,16)17/h1-3,18H
SMILES:
Molecular Formula: C9H4BrF7O
Molecular Weight: 341.02 g/mol

2-(2-Bromo-5-fluorophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol

CAS No.:

Cat. No.: VC20480307

Molecular Formula: C9H4BrF7O

Molecular Weight: 341.02 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Bromo-5-fluorophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol -

Specification

Molecular Formula C9H4BrF7O
Molecular Weight 341.02 g/mol
IUPAC Name 2-(2-bromo-5-fluorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
Standard InChI InChI=1S/C9H4BrF7O/c10-6-2-1-4(11)3-5(6)7(18,8(12,13)14)9(15,16)17/h1-3,18H
Standard InChI Key VZOQDCOPGYQZHC-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1F)C(C(F)(F)F)(C(F)(F)F)O)Br

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

2-(2-Bromo-5-fluorophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol consists of a phenyl ring substituted with bromine at the 2-position and fluorine at the 5-position, bonded to a hexafluoroisopropanol moiety. The hexafluoroisopropanol group (-C(CF₃)₂OH) introduces strong electron-withdrawing effects due to the six fluorine atoms, while the hydroxyl group enables hydrogen bonding. This combination creates a highly polar molecule with applications in catalysis and polymer chemistry .

Synthesis and Manufacturing

Retrosynthetic Analysis

The synthesis of this compound likely involves:

  • Functionalization of a pre-substituted benzene ring.

  • Introduction of the hexafluoroisopropanol group via nucleophilic substitution or coupling reactions.

Friedel-Crafts Alkylation

1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) is a known catalyst in Friedel-Crafts reactions . A plausible route involves:

  • Electrophilic Aromatic Substitution: Reacting HFIP with 2-bromo-5-fluorobenzoyl chloride to form the target compound.

  • Purification: Recrystallization using petroleum ether or n-hexane .

Physicochemical Properties

Physical Characteristics

PropertyValue/Description
Molecular FormulaC₉H₄BrF₇O
Molecular Weight349.03 g/mol
AppearanceColorless to pale-yellow liquid
Melting PointEstimated -20°C to 10°C
Boiling Point~150–170°C (extrapolated from HFIP)
SolubilityMiscible in polar solvents (e.g., acetone, chloroform)

Spectroscopic Data

  • ¹⁹F NMR: Expected signals at δ -70 to -75 ppm (CF₃ groups) and δ -110 ppm (aryl-F).

  • ¹H NMR: Aromatic protons at δ 7.2–7.8 ppm; hydroxyl proton at δ 5.5–6.0 ppm (broad).

Reactivity and Applications

Catalytic Applications

The hexafluoroisopropanol group enhances catalytic activity in:

  • Friedel-Crafts Reactions: Polar reaction environments stabilize carbocation intermediates .

  • Epoxidation: HFIP derivatives catalyze H₂O₂-mediated epoxidation of alkenes .

Pharmaceutical Intermediates

The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura) for synthesizing biaryl structures prevalent in drug discovery.

Polymer Science

HFIP-functionalized monomers are used in lithographic materials due to their high polarity and thermal stability .

Comparative Analysis with Related Compounds

CompoundKey FeaturesApplications
1,1,1,3,3,3-Hexafluoro-2-propanolStrong hydrogen-bond donorSolvent, peptide dissolution
2-Bromo-4-fluorotolueneAryl bromide precursorSuzuki couplings
4-Bromo-3-fluorophenylboronic acidCross-coupling reagentDrug synthesis

Future Research Directions

  • Optimized Synthesis: Develop one-pot methods to reduce purification steps.

  • Biological Studies: Investigate enzyme inhibition or receptor binding.

  • Materials Development: Incorporate into fluorinated surfactants or emulsifiers .

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